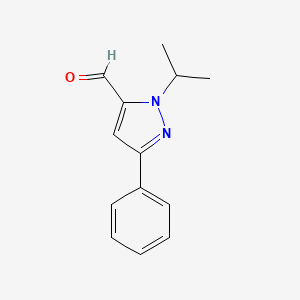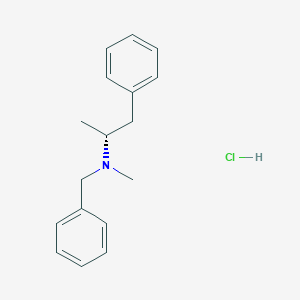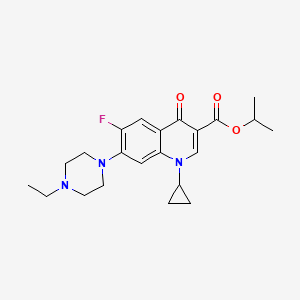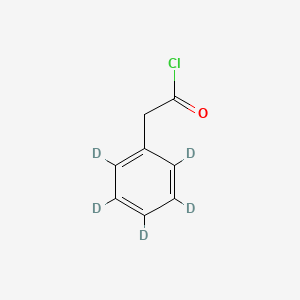
Phenylacetyl-d5 Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylacetyl-d5 Chloride is a deuterated derivative of phenylacetyl chloride, an organic compound characterized by the presence of a phenyl group attached to an acetyl chloride moiety. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various aromatic compounds, pharmaceuticals, and other organic chemicals .
準備方法
Synthetic Routes and Reaction Conditions: Phenylacetyl-d5 Chloride can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with oxalyl chloride in the presence of a solvent like benzene. The reaction proceeds smoothly, producing phenylacetyl chloride along with by-products such as carbon dioxide and carbon monoxide . Another method involves the use of Meldrum’s acid and anhydrous dichloromethane, followed by the addition of pyridine and phenylacetyl chloride .
Industrial Production Methods: In industrial settings, phenylacetyl chloride is typically produced by reacting phenylacetic acid with thionyl chloride or phosphorus trichloride. These reactions are carried out under controlled conditions to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions: Phenylacetyl-d5 Chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form phenylacetic acid and hydrochloric acid.
Reduction: It can be reduced to phenylacetaldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents can convert phenylacetyl chloride to benzoic acid.
Bases: Bases like sodium hydroxide can facilitate the hydrolysis of phenylacetyl chloride.
Major Products Formed:
Phenylacetic Acid: Formed through hydrolysis.
Phenylacetaldehyde: Formed through reduction.
Amides and Esters: Formed through substitution reactions with amines and alcohols.
科学的研究の応用
Phenylacetyl-d5 Chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of phenylacetyl-d5 chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the presence of the acetyl chloride group, which is highly electrophilic and readily undergoes nucleophilic substitution reactions .
類似化合物との比較
Phenylacetyl Chloride: The non-deuterated version of phenylacetyl-d5 chloride.
Benzoyl Chloride: Another acyl chloride with a benzene ring but differs in the position of the carbonyl group.
Acetyl Chloride: A simpler acyl chloride without the phenyl group.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can be useful in isotopic labeling studies and in understanding reaction mechanisms. The deuterium atoms provide a distinct mass difference, making it easier to trace the compound in various chemical and biological processes .
特性
分子式 |
C8H7ClO |
|---|---|
分子量 |
159.62 g/mol |
IUPAC名 |
2-(2,3,4,5,6-pentadeuteriophenyl)acetyl chloride |
InChI |
InChI=1S/C8H7ClO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D |
InChIキー |
VMZCDNSFRSVYKQ-RALIUCGRSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)Cl)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


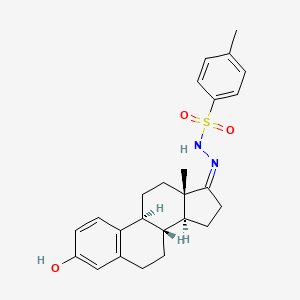
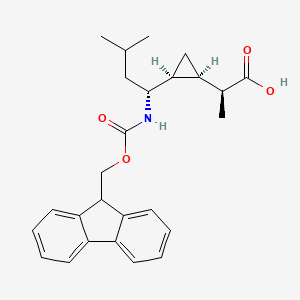
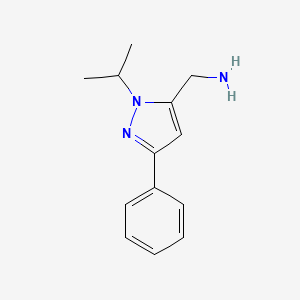
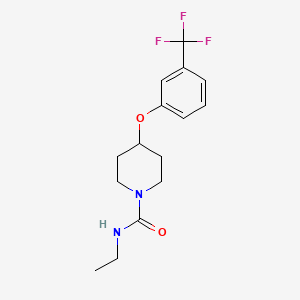
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)
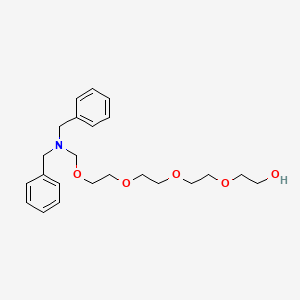
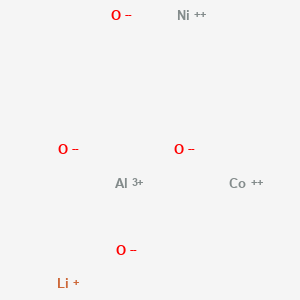
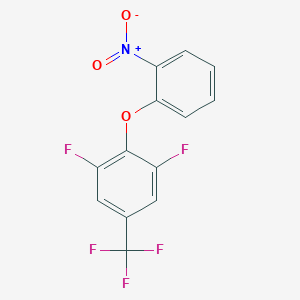
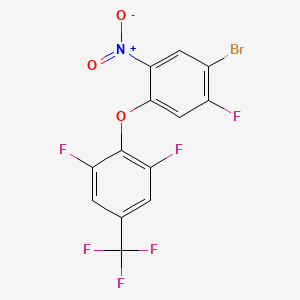
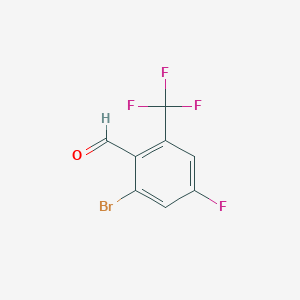
![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
